Lauroyl-collagenic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H23O |
|---|---|
Molecular Weight |
183.31 g/mol |
InChI |
InChI=1S/C12H23O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 |
InChI Key |
AOKILAMWAXXPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[C]=O |
Origin of Product |
United States |
Synthetic Strategies and Preparation Methodologies
Chemical Synthesis Routes for Lauroyl-Collagenic Acid
The synthesis of this compound can be achieved through several chemical routes, with the most common methods involving the reaction of a reactive form of lauric acid with the amino acid residues of collagen.
Condensation Reactions Utilizing Lauric Acid Chloride and Collagen Amino Acids
One of the primary methods for synthesizing this compound is through a condensation reaction between lauroyl chloride and the free amino groups of collagen amino acids. This reaction is a type of acylation, specifically an amide formation, where the acyl chloride group of lauroyl chloride reacts with the amine group of amino acid residues within the collagen structure, such as lysine (B10760008). chemeurope.comiitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org
This reaction is analogous to the Schotten-Baumann reaction, which is a well-established method for synthesizing amides from amines and acid chlorides. chemeurope.comiitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org In this context, the collagen, with its available amino groups, acts as the amine reactant. The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the dissolved collagen and an organic phase for the lauroyl chloride. A base is added to the aqueous phase to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, which drives the equilibrium towards the formation of the amide product. chemeurope.combyjus.com The general reaction can be represented as:
Collagen-NH₂ + Cl-CO-(CH₂)₁₀-CH₃ → Collagen-NH-CO-(CH₂)₁₀-CH₃ + HCl
The resulting product is a lauroyl-substituted collagen, where the lauroyl group is covalently bonded to the collagen backbone via an amide linkage.
Acylation of Pepsin-Solubilized Collagen (PSC) with Lauroyl Chloride and Succinic Anhydride (B1165640)
A refined approach to the synthesis involves the use of pepsin-solubilized collagen (PSC) as the substrate. PSC is prepared by treating native collagen with the enzyme pepsin, which cleaves the telopeptide regions of the collagen molecule, increasing its solubility without significantly altering the triple-helical structure. This enhanced solubility allows for a more homogenous reaction medium.
In this method, PSC is acylated using both lauroyl chloride and succinic anhydride. The lauroyl chloride reacts with the amino groups of the collagen, as described previously. Simultaneously, succinic anhydride can react with both the amino and hydroxyl groups of the collagen amino acid residues. This dual modification can further alter the properties of the resulting derivative. The structural properties of pepsin-solubilized calf skin collagen acylated by lauroyl chloride along with succinic anhydride have been investigated, showing that the acylated collagen retains the unique triple helix conformation. sigmaaldrich.com
Optimization of Reaction Parameters for Derivatization Efficiency and Purity
The efficiency of the derivatization process and the purity of the final this compound product are critically dependent on several reaction parameters. Optimization of these parameters is crucial for achieving a high yield of the desired product with the intended properties. Key parameters that are often optimized include:
pH: The pH of the reaction medium influences the reactivity of the amino groups on the collagen. A slightly alkaline pH is generally preferred to facilitate the nucleophilic attack of the amine on the acyl chloride.
Temperature: The reaction temperature affects the rate of the reaction. However, excessively high temperatures can lead to the denaturation of the collagen, so a balance must be struck.
Reaction Time: The duration of the reaction determines the extent of acylation. Longer reaction times can lead to a higher degree of substitution, but also increase the risk of side reactions.
Enzyme/Substrate Ratio (for enzymatic hydrolysis): In the preparation of the collagen substrate, the ratio of enzyme to collagen is a critical factor in controlling the degree of hydrolysis and the size of the resulting peptide fragments. nih.govmdpi.com
Concentration of Reactants: The concentrations of lauroyl chloride and collagen in the reaction mixture will influence the reaction kinetics and the degree of substitution.
Response Surface Methodology (RSM) is a statistical technique that can be employed to systematically study the effects of multiple variables on a response and to identify the optimal conditions. nih.govmdpi.com By designing a series of experiments where the key parameters are varied, a model can be developed to predict the optimal conditions for maximizing the derivatization efficiency and purity.
Industrial-Scale Production Principles of Lauroyl Collagen Derivatives
The industrial-scale production of lauroyl collagen derivatives, often used as surfactants in the cosmetics industry, involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness, product consistency, and safety. cesio.eu The process generally follows these key principles:
Raw Material Sourcing and Preparation: The primary raw material is collagen, which is typically sourced from bovine or porcine hides and bones, or marine sources. kolmarbnh.co.kr The initial steps involve the cleaning and preparation of these raw materials, followed by extraction and hydrolysis to obtain a suitable collagen substrate. fnp-gelatin.com
Reaction and Purification: The acylation reaction is carried out in large-scale reactors. The choice of reactor and mixing system is important to ensure efficient mass transfer between the aqueous and organic phases. After the reaction, the product is purified to remove unreacted reagents, byproducts, and any residual solvents. Purification methods may include precipitation, filtration, and washing steps.
Drying and Milling: The purified lauroyl collagen derivative is then dried to a powder form. Spray drying is a common method used in the industry to produce a fine, consistent powder. The powder may then be milled to achieve a specific particle size distribution.
Quality Control: Stringent quality control measures are implemented throughout the production process to ensure that the final product meets the required specifications for purity, degree of substitution, and performance characteristics.
The industrial production of similar surfactants, such as sodium lauroyl amino acids, often utilizes the Schotten-Baumann condensation method. google.com This suggests that similar principles are applied to the large-scale synthesis of this compound.
Precursor Collagen Substrate Preparation
Enzymatic Hydrolysis of Collagen for Peptide Fragments
To enhance the reactivity of collagen and to tailor the properties of the final product, native collagen is often subjected to enzymatic hydrolysis. This process breaks down the large collagen protein into smaller peptide fragments. fnp-gelatin.com Proteolytic enzymes such as pepsin, trypsin, and various proteases are used to cleave the peptide bonds within the collagen molecule. nih.gov
The degree of hydrolysis, which is a measure of the extent to which the peptide bonds have been cleaved, is a key parameter that can be controlled by adjusting the hydrolysis conditions, such as enzyme type, enzyme concentration, temperature, pH, and time. nih.gov By controlling the degree of hydrolysis, it is possible to produce collagen peptides with a specific molecular weight distribution. This, in turn, influences the properties of the subsequently synthesized lauroyl collagen derivatives. For instance, smaller peptide fragments may lead to a product with different solubility and emulsifying properties compared to a derivative made from larger collagen fragments.
Interactive Data Table: Factors Influencing Enzymatic Hydrolysis of Collagen
| Parameter | Effect on Hydrolysis | Optimized Conditions (Example from Fish Skin Collagen Peptides) nih.gov |
| pH | Affects enzyme activity and collagen solubility. | Pepsin: 2.1; Papain: 6.38; Protease: 6.3 |
| Temperature | Influences enzyme activity and reaction rate. | Pepsin: 36.62 °C; Papain: 26.22 °C; Protease: 39.86 °C |
| Enzyme/Substrate Ratio | Determines the rate and extent of hydrolysis. | Pepsin: 3.6%; Papain: 4.5%; Protease: 1.8% |
| Time | Affects the degree of hydrolysis. | Pepsin: 5.47 h; Papain: 4.25 h; Protease: 4.25 h |
Acid-Assisted Extraction Methodologies for Collagen
Acid-assisted extraction is a widely employed method for obtaining collagen from various biological tissues, such as skin, bone, and tendons. This technique relies on the ability of acidic solutions to solubilize and isolate collagen fibrils from the extracellular matrix.
The process typically begins with the pre-treatment of the raw material to remove non-collagenous proteins and fats. This is often followed by swelling the tissue in an acidic solution, which helps to break the cross-links between collagen molecules, facilitating their extraction. Common acids used in this process include acetic acid, hydrochloric acid, and citric acid. The concentration of the acid, the extraction time, and the temperature are critical parameters that must be carefully controlled to optimize the yield and quality of the extracted collagen.
For instance, a common protocol involves soaking the pre-treated tissue in a dilute acid solution (e.g., 0.5 M acetic acid) for 24 to 48 hours at a low temperature (around 4°C) with constant agitation. The resulting solubilized collagen is then typically purified through precipitation, often by adding a salt such as sodium chloride, followed by centrifugation and dialysis to remove impurities. The purity and integrity of the extracted collagen are crucial for the subsequent lauroylation step.
| Parameter | Typical Range | Effect on Extraction |
| Acid Concentration | 0.1 M - 1.0 M | Higher concentrations can increase yield but may also lead to collagen degradation. |
| Extraction Time | 24 - 72 hours | Longer times generally increase yield, but excessive time can cause denaturation. |
| Temperature | 4°C - 25°C | Lower temperatures are preferred to minimize thermal degradation of the collagen. |
| Solid-to-Liquid Ratio | 1:10 - 1:50 (w/v) | A higher ratio can improve extraction efficiency. |
Considerations for Recombinant Collagen as a Substrate
An alternative to animal-derived collagen is recombinant collagen, which is produced using genetically engineered microorganisms or cell cultures. The use of recombinant collagen as a substrate for this compound synthesis offers several advantages, including enhanced purity, batch-to-batch consistency, and the absence of potential animal-derived pathogens.
Recombinant collagen can be designed to have specific amino acid sequences, allowing for precise control over the sites of lauroylation. This can lead to a more homogenous final product with well-defined properties. Furthermore, the production of recombinant collagen is not dependent on animal sources, making it a more sustainable and ethically sound option.
However, the production of recombinant collagen can be more expensive and complex compared to extraction from animal tissues. The choice between native and recombinant collagen as a substrate will depend on the specific application and the desired properties of the final this compound.
Comparative Synthesis Studies with Other Lauroyl-Modified Biopolymers (e.g., Hyaluronan)
The lauroylation of other biopolymers, such as hyaluronan, chitosan (B1678972), and alginate, has also been explored to create amphiphilic materials with a range of potential applications. A comparative analysis of the synthesis of these lauroyl-modified biopolymers reveals both similarities and key differences in their preparation methodologies.
Similarities in Synthesis:
The general principle of synthesis for lauroyl-modified biopolymers involves the reaction of the biopolymer with lauroyl chloride in a suitable solvent system. This acylation reaction typically targets the hydroxyl or amino groups present on the biopolymer backbone. The degree of substitution, which is the number of lauroyl groups attached per repeating unit of the polymer, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants, reaction time, and temperature.
Differences in Synthesis:
The primary differences in the synthesis of lauroyl-modified biopolymers lie in the solubility of the starting materials and the specific reaction conditions required for each biopolymer.
Lauroyl-Hyaluronan: Hyaluronan is a polysaccharide that is soluble in water. The synthesis of lauroyl-hyaluronan often involves dissolving the hyaluronan in an aqueous or mixed aqueous-organic solvent system before the addition of lauroyl chloride. The pH of the reaction mixture is a critical parameter that needs to be carefully controlled to facilitate the reaction and prevent degradation of the hyaluronan backbone.
Lauroyl-Chitosan: Chitosan is a polysaccharide derived from chitin (B13524) that is typically soluble in acidic aqueous solutions. The synthesis of lauroyl-chitosan often involves dissolving chitosan in a dilute acid solution before reacting it with lauroyl chloride. researchgate.netnih.govnih.gov The presence of both amino and hydroxyl groups on the chitosan backbone provides multiple sites for lauroylation.
Lauroyl-Alginate: Alginate is a polysaccharide extracted from brown seaweed. Its solubility is dependent on the pH and the presence of certain ions. The synthesis of lauroyl-alginate may require the use of specific solvent systems or the conversion of alginic acid to a more reactive form before the lauroylation step. researchgate.net
The following table provides a comparative overview of the synthesis of different lauroyl-modified biopolymers:
| Biopolymer | Key Functional Groups for Lauroylation | Typical Solvent System | Key Reaction Parameters |
| Collagen | Amino groups (e.g., lysine), Hydroxyl groups (e.g., hydroxylysine, hydroxyproline) | Aqueous buffer, Organic solvents | pH, Temperature, Molar ratio of reactants |
| Hyaluronan | Hydroxyl groups | Aqueous, Aqueous-organic mixtures | pH, Molar ratio of reactants |
| Chitosan | Amino groups, Hydroxyl groups | Acidic aqueous solution | pH, Molar ratio of reactants |
| Alginate | Hydroxyl groups, Carboxyl groups | Aqueous, Organic solvents (after modification) | pH, Use of coupling agents |
Advanced Structural Elucidation and Spectroscopic Characterization
Primary Structure and Amino Acid Composition Analysis
The primary structure of Lauroyl-collagenic acid is fundamentally that of the parent collagen molecule, typically characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are often proline and hydroxyproline, respectively. cbsupplements.comresearchgate.netnih.gov The defining feature of this compound is the covalent attachment of lauroyl groups to the side chains of specific amino acid residues.
Illustrative Amino Acid Composition Data
The following table presents a hypothetical comparison of the amino acid composition of native collagen versus a theoretically lauroylated collagen. The data is for illustrative purposes to demonstrate the expected changes, particularly in the lysine (B10760008) content, which would decrease as it is consumed in the acylation reaction.
| Amino Acid | Native Collagen (residues/1000) | This compound (residues/1000) |
| Glycine | 330 | 330 |
| Proline | 120 | 120 |
| Hydroxyproline | 100 | 100 |
| Alanine | 110 | 110 |
| Glutamic Acid | 72 | 72 |
| Arginine | 51 | 51 |
| Aspartic Acid | 45 | 45 |
| Lysine | 26 | <26 (consumed) |
| Leucine | 24 | 24 |
| Serine | 36 | 36 |
| Valine | 22 | 22 |
| Threonine | 19 | 19 |
| Phenylalanine | 13 | 13 |
| Isoleucine | 11 | 11 |
| Hydroxylysine | 6 | <6 (consumed) |
| Methionine | 6 | 6 |
| Histidine | 5 | 5 |
| Tyrosine | 3 | 3 |
Note: This table is illustrative. Actual values would be determined experimentally.
The degree of acylation is a critical parameter that quantifies the extent of lauroyl group attachment to the collagen molecule. It is typically expressed as the percentage of modified available amino groups. This can be determined using methods such as the ninhydrin (B49086) or trinitrobenzenesulfonic acid (TNBS) assays, which quantify the number of free amino groups remaining after the reaction.
The sites of lauroyl acylation are predominantly the ε-amino groups of lysine residues. The specific locations of these modifications along the polypeptide chain can be determined through more advanced techniques like peptide mapping using mass spectrometry (MS). This involves enzymatic digestion of the this compound followed by analysis of the resulting peptide fragments to identify those with an increased mass corresponding to the addition of a lauroyl group.
Secondary and Tertiary Structure Characterization
The defining structural feature of collagen is its triple helix conformation, a right-handed superhelix composed of three left-handed polyproline II-type helices. nih.gov A key objective in the characterization of this compound is to assess the integrity of this triple helical structure post-modification. Research on collagen acylated with lauroyl chloride and succinic anhydride (B1165640) has shown that the triple helix conformation is retained. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. The collagen triple helix has a characteristic CD spectrum with a positive peak at approximately 221 nm and a strong negative peak around 197 nm. nih.govrsc.orgrutgers.edu The positive peak at 221 nm is particularly indicative of the triple helical conformation.
Studies on acylated collagen have confirmed the retention of the unique triple helix conformation, as the characteristic CD spectral features are preserved after modification. nih.gov A decrease in the intensity of the positive peak at 221 nm would indicate a partial denaturation or disruption of the triple helix.
Representative CD Spectral Data
| Sample | Positive Peak Maximum (nm) | Negative Peak Maximum (nm) | Mean Residue Ellipticity [θ] at 221 nm (deg·cm²·dmol⁻¹) |
| Native Collagen | ~221 | ~197 | (Illustrative) 4000 |
| This compound | ~221 | ~197 | (Illustrative) 3800 (slight decrease possible) |
Note: This table is based on typical values for collagen and its derivatives and is for illustrative purposes.
FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and is sensitive to the secondary structure of proteins. For collagen, the key regions of interest are the Amide A, Amide B, Amide I, Amide II, and Amide III bands. researchgate.netnih.govsci-hub.boxnih.govresearchgate.net
Amide I (1600-1700 cm⁻¹): Primarily associated with C=O stretching vibrations. A peak around 1650 cm⁻¹ is characteristic of the triple helix.
Amide II (1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching. A peak around 1550 cm⁻¹ is typical for collagen.
Amide III (1200-1300 cm⁻¹): A complex band related to C-N stretching and N-H bending. A peak around 1240 cm⁻¹ is also indicative of the collagen triple helix.
In the case of this compound, the introduction of the lauroyl group would also introduce new vibrational bands corresponding to the long hydrocarbon chain (e.g., C-H stretching around 2800-3000 cm⁻¹). Analysis of the amide bands in acylated collagen has shown that the secondary structure can be affected by external factors like temperature. nih.gov As temperature increases, the intensity of the major amide bands may decrease, and their positions may shift to lower wavenumbers, indicating a disruption of the ordered structure. nih.gov
Characteristic FTIR Amide Bands for Collagen
| Amide Band | Wavenumber (cm⁻¹) | Vibrational Mode |
| Amide A | ~3300 | N-H stretching |
| Amide B | ~3080 | N-H stretching |
| Amide I | ~1650 | C=O stretching |
| Amide II | ~1550 | N-H bending, C-N stretching |
| Amide III | ~1240 | C-N stretching, N-H bending |
X-ray diffraction is used to investigate the crystalline and semi-crystalline structures within materials. In collagen, XRD patterns can provide information about the helical structure and the packing of the molecules. nih.govnorthampton.ac.uknih.gov Native collagen typically exhibits a sharp peak at a low angle (around 7-8° 2θ), which corresponds to the lateral packing distance between molecules, and a broad, amorphous halo at a wider angle (around 20° 2θ). researchgate.net
For acylated collagen, XRD studies have indicated that the fundamental triple helix structure is maintained. nih.gov The diffraction pattern would be expected to show the characteristic peaks of collagen, although there might be subtle changes in their position or intensity, reflecting alterations in the intermolecular packing due to the attached lauroyl groups.
Typical XRD Peaks for Collagen
| Peak | Approximate 2θ Angle | Structural Correlation |
| Peak 1 | 7-8° | Intermolecular lateral packing |
| Peak 2 (Broad) | ~20° | Amorphous structure |
Supramolecular Arrangement and Fibrillar Organization Studies
The supramolecular structure of collagen refers to the arrangement of individual triple helical molecules into larger, ordered assemblies such as fibrils and fibers. This hierarchical organization is crucial for the biological function of collagen. The introduction of hydrophobic lauroyl chains is expected to influence this self-assembly process.
The hydrophobic interactions introduced by the lauroyl groups can enhance the thermal stability of the collagen. nih.gov This suggests that these non-polar chains may participate in the stabilization of the supramolecular structure. The fibrillar organization of this compound can be studied using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize the morphology and arrangement of the fibrils. While detailed studies on the fibrillar organization of this compound are not widely available, it is hypothesized that the lauroyl groups may alter the fibril diameter and packing density.
Thermal Stability Investigations
The thermal stability of collagen is a critical parameter, directly related to the integrity of its triple helical structure. Acylation can influence this stability by introducing new molecular interactions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. Research on collagen acylated with lauroyl chloride and succinic anhydride has demonstrated an enhancement in thermal stability compared to native collagen. nih.gov
The thermal degradation of collagen typically occurs in distinct stages: initial water evaporation, followed by the main decomposition of the protein structure at higher temperatures. For acylated collagen, the introduction of hydrophobic lauroyl groups leads to a more thermally stable structure. This is evidenced by a higher residual weight at the end of the analysis. For instance, one study found that the residual weight of acylated collagen increased by 5% compared to its native counterpart, indicating that a greater portion of the material resisted thermal decomposition. nih.gov This enhanced stability is likely due to hydrophobic interactions among the lauroyl chains, which add to the forces holding the protein structure together. nih.gov
| Material | Decomposition Stage | Temperature Range (°C) | Key Observation |
|---|---|---|---|
| Native Collagen | Initial Water Loss | ~50 - 150 | Evaporation of bound water |
| Native Collagen | Main Decomposition | ~250 - 450 | Degradation of polypeptide chains |
| This compound | Main Decomposition | Shifted to higher temperatures | Enhanced thermal stability |
| This compound | Final Residue | > 600 | ~5% increase in residual weight compared to native collagen nih.gov |
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For collagen, DSC is the standard method for determining the denaturation temperature (Td), the point at which the triple helix unwinds into random coils. nih.gov This transition is observed as an endothermic peak on a DSC thermogram. nih.gov
| Material | Parameter | Typical Value/Observation |
|---|---|---|
| Native Type I Collagen (in solution) | Denaturation Temperature (Td) | ~37 - 41 °C |
| This compound | Denaturation Temperature (Td) | Expected to be higher than native collagen due to stabilizing hydrophobic interactions. nih.gov |
| Native Collagen | Denaturation Enthalpy (ΔH) | Reflects energy required to break bonds stabilizing the triple helix. bohrium.com |
| This compound | Denaturation Enthalpy (ΔH) | May increase, reflecting the additional energy needed to overcome new hydrophobic interactions. |
Advanced Analytical Techniques for Molecular Weight Distribution and Heterogeneity
Characterizing the molecular weight of collagen and its subunits is essential for confirming its integrity after chemical modification.
SDS-PAGE is a technique used to separate proteins based on their molecular mass. wikipedia.org For type I collagen, SDS-PAGE analysis under reducing conditions typically reveals distinct bands corresponding to its constituent polypeptide chains: two α1 chains (~139 kDa) and one α2 chain (~129 kDa). researchgate.net Additionally, bands representing cross-linked dimers (β-chains, ~250 kDa) and trimers (γ-chains, ~375 kDa) may also be present. ucsd.edu
Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of a wide range of molecules, including lipopeptides analogous to this compound. This method allows for the rapid and sensitive detection of high molecular weight compounds with minimal fragmentation. nih.gov In the analysis of a lipopeptide, MALDI-TOF MS provides crucial information on the molecular weight of the intact molecule, enabling the identification of isoforms that may differ in the length of the fatty acid chain or in the amino acid sequence of the peptide backbone. nih.gov
The process involves co-crystallizing the analyte (this compound) with a matrix compound on a target plate. The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺). oup.com These ions are then accelerated into a flight tube, and their time of flight to the detector is measured. The time of flight is directly proportional to the mass-to-charge ratio (m/z) of the ion, allowing for precise mass determination.
Research findings on analogous lipopeptides, such as surfactins and fengycins, demonstrate the utility of MALDI-TOF MS in distinguishing between homologs that differ by a single methylene (B1212753) group (-CH₂) in the fatty acid chain or a single amino acid substitution in the peptide sequence. nih.gov Post-source decay (PSD) analysis, a feature of some MALDI-TOF instruments, can be employed for further structural characterization. PSD involves analyzing the fragmentation of the parent ion, which can provide sequence information about the peptide portion of the molecule and details about the fatty acid substituent. nih.gov This technique is particularly valuable for confirming the identity of the "collagenic acid" portion of the molecule and the nature of the "lauroyl" group attachment.
The data generated from MALDI-TOF MS analysis is typically presented as a spectrum of ion intensity versus m/z. The table below illustrates the kind of data that can be obtained for a hypothetical sample of this compound containing several homologs.
| Observed m/z ([M+H]⁺) | Proposed Structure | Fatty Acyl Chain | Peptide Backbone |
|---|---|---|---|
| 1030.7 | C12-Collagenic acid | Lauroyl (C12) | Standard Peptide |
| 1044.7 | C13-Collagenic acid | Tridecanoyl (C13) | Standard Peptide |
| 1058.7 | C14-Collagenic acid | Myristoyl (C14) | Standard Peptide |
| 1072.7 | C15-Collagenic acid | Pentadecanoyl (C15) | Standard Peptide |
Electromigration Techniques for Component Analysis
Electromigration techniques, such as capillary electrophoresis (CE), are high-resolution separation methods that can be applied to the analysis of charged molecules like this compound. mdpi.com These techniques separate components based on their differential migration in an electric field. The migration velocity is influenced by factors such as the charge-to-size ratio of the molecule, the applied voltage, and the properties of the background electrolyte. mdpi.com
For a lipopeptide like this compound, which possesses both a charged peptide component and a neutral, hydrophobic lauroyl group, micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly suitable. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The separation of this compound and its potential variants would then be based on the partitioning of the hydrophobic lauroyl tail into the micelles and the electrophoretic mobility of the charged collagenic acid headgroup. mdpi.com This allows for the separation of species with different fatty acid chain lengths or minor variations in the peptide sequence.
Another relevant electromigration technique is Tricine-SDS-PAGE (polyacrylamide gel electrophoresis), which is adept at separating proteins and peptides in the low molecular weight range. nih.gov This method could be used to purify or analyze this compound from complex mixtures. The lipopeptide would migrate through the gel based on its molecular size, and its presence could be visualized using specific staining dyes. Subsequent analysis of the separated bands by techniques like MALDI-TOF MS can confirm the identity of the components. nih.gov
The choice of electromigration technique depends on the specific analytical goal, such as purity assessment, quantitative analysis, or preparative separation. The table below summarizes various electromigration techniques and their potential application to the analysis of this compound.
| Technique | Principle of Separation | Application to this compound |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio | Analysis of charged isoforms or degradation products. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between micelles and aqueous phase | Separation of homologs with different fatty acid chain lengths. |
| Capillary Isoelectric Focusing (cIEF) | Isoelectric point (pI) | High-resolution separation based on the pI of the peptide moiety. |
| Tricine-SDS-PAGE | Molecular size | Purification and molecular weight estimation from complex matrices. nih.gov |
Two-Dimensional Correlation Spectroscopy for Structural Dynamics
Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to study changes in spectra in response to an external perturbation (e.g., temperature, pressure, or concentration). wikipedia.org By spreading spectral data across a second dimension, 2D-COS can enhance spectral resolution and reveal subtle changes in molecular structure and interactions that are not apparent in conventional one-dimensional spectra. nih.govresearchgate.net
When applied to this compound, 2D-COS, particularly using infrared (IR) spectroscopy, can provide detailed insights into the molecule's structural dynamics. The analysis of the amide I and amide II bands of the peptide backbone can reveal information about the secondary structure (e.g., alpha-helix, beta-sheet) and how it is influenced by the attached lauroyl group. nih.gov
A 2D-COS analysis generates two types of correlation maps: synchronous and asynchronous.
Asynchronous Spectrum: This spectrum highlights out-of-phase or sequential changes. The presence of cross-peaks in the asynchronous spectrum indicates that the intensity variations at two different wavenumbers are not occurring at the same time. This can be used to determine the sequence of molecular events. For example, during thermal unfolding of this compound, asynchronous 2D-COS could reveal whether the disruption of the collagen peptide's structure precedes or follows changes in the aggregation state of the lauroyl chains. researchgate.net
By applying a perturbation like temperature and monitoring the IR spectrum, one could construct 2D correlation maps to understand the relationship between the hydrophobic lauroyl group and the hydrophilic collagenic acid peptide. This would provide information on how the fatty acid component influences the conformational stability and folding/unfolding behavior of the peptide moiety.
| Spectral Region (Wavenumber, cm⁻¹) | Vibrational Mode | Potential Information from 2D-COS |
|---|---|---|
| ~1650 | Amide I (C=O stretch) | Changes in peptide secondary structure (e.g., unfolding). |
| ~1550 | Amide II (N-H bend, C-N stretch) | Conformational changes in the peptide backbone. |
| ~2800-3000 | C-H Stretch (Lauroyl group) | Changes in the packing or mobility of the fatty acid chain. |
| ~3300 | N-H Stretch | Alterations in hydrogen bonding of the peptide. |
Investigative Studies on Self Assembly and Supramolecular Organization
Aggregation Behavior in Aqueous Systems
The introduction of a hydrophobic lauroyl chain to a collagen peptide fundamentally alters its behavior in water, inducing self-aggregation to minimize unfavorable interactions between the hydrocarbon tail and the aqueous medium. This process is primarily driven by the hydrophobic effect. researchgate.net In aqueous solutions, lauroyl-collagenic acid molecules spontaneously organize into supramolecular structures.
Studies on analogous acylated peptides and proteins show that this aggregation is concentration-dependent. researchgate.netnih.gov Below a certain concentration, the molecules may exist as unimers. As the concentration increases, they begin to associate, forming aggregates. This transition point is often referred to as the critical aggregation concentration (CAC). Research on acylated pepsin-solubilized collagen demonstrated that the degree of aggregation was significantly higher than that of native collagen, a direct consequence of the enhanced hydrophobic interactions from the acyl chains. researchgate.net
Table 1: Factors Influencing the Aggregation of this compound in Aqueous Systems
| Factor | Effect on Aggregation | Underlying Mechanism |
|---|---|---|
| Concentration | Increasing concentration above the CAC promotes aggregation | Higher probability of intermolecular hydrophobic interactions |
| pH | Aggregation is enhanced near the isoelectric point (pI) | Minimized electrostatic repulsion between peptide headgroups allows closer packing |
| Ionic Strength | Increasing salt concentration can promote aggregation | Shielding of electrostatic charges on the peptide headgroups reduces repulsion |
| Temperature | Moderate temperature increases can accelerate aggregation kinetics | Increased molecular motion can overcome energy barriers for assembly; however, temperatures above the denaturation point disrupt the structure mdpi.com |
Surface Activity and Interfacial Tension Properties
As an amphiphilic molecule, this compound exhibits surface activity, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. slideshare.net This adsorption lowers the surface or interfacial tension of the system. The lauroyl "tail" orients away from the aqueous phase (into the air or oil), while the collagen peptide "head" remains in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, reducing its tension.
Native collagen is weakly surface-active, but chemical modification with a lauroyl group significantly enhances this property. researchgate.net Research on pepsin-solubilized collagen acylated with lauroyl chloride and succinic anhydride (B1165640) found that the modified collagen had substantially better surface activity. researchgate.net The study reported that the equilibrium surface tension of the acylated collagen solution was 55.92 mN/m, a notable reduction from the surface tension of pure water (~72 mN/m). researchgate.net The efficiency of surface tension reduction is a key indicator of a surfactant's effectiveness.
The ability of this compound to lower interfacial tension makes it a potentially effective emulsifier, capable of stabilizing oil-in-water emulsions. By adsorbing at the oil-water interface, the molecules form a protective layer around oil droplets, preventing them from coalescing. researchgate.net The stability and properties of these emulsions would depend on factors like the concentration of this compound and the pH of the system. researchgate.net
Table 2: Comparison of Surface Tension in Collagen Solutions
| Compound | Concentration | Surface Tension (mN/m) | Source |
|---|---|---|---|
| Native Collagen (Type I) | 10⁻⁵ mol/dm³ | ~58 | researchgate.net |
| Acylated Collagen | Not specified | 55.92 | researchgate.net |
| Water (Reference) | N/A | ~72 | researchgate.net |
Interactions with Model Biomembranes and Phospholipid Mono/Bilayers
The interaction of this compound with cell membranes is crucial for its biocompatibility and potential biomedical applications. These interactions are often studied using model biomembranes, such as liposomes or, more commonly, phospholipid monolayers at an air-water interface (Langmuir films). researchgate.netresearchgate.net These models mimic the basic structure of a cell membrane.
When this compound is introduced to a phospholipid monolayer, it can interact in several ways, primarily driven by a combination of hydrophobic and electrostatic forces. researchgate.net Studies on collagen's interaction with dipalmitoyl phosphatidylcholine (DPPC) liposomes and monolayers have shown that the protein can significantly alter the physical state of the lipid membrane. researchgate.net The addition of collagen to the subphase beneath a lipid monolayer can cause a notable expansion of the film, indicating that the peptide is either adsorbing onto the surface of the monolayer or inserting itself into the lipid layer via its hydrophobic regions. researchgate.net
For this compound, the presence of the lauroyl tail would greatly facilitate insertion into the hydrophobic core of the lipid bilayer or monolayer. nih.gov The interaction can be characterized by measuring changes in surface pressure-area isotherms of the phospholipid film. A shift in the isotherm to a larger area per molecule upon introduction of the lipopeptide suggests insertion and disruption of the lipid packing. researchgate.net The nature of the interaction also depends on the composition and charge of the phospholipid headgroups. For instance, the positively charged residues in the collagen peptide (like lysine) would favor electrostatic interactions with negatively charged phospholipid headgroups (e.g., phosphatidylglycerol), which are common in bacterial membranes. nih.gov
Influence of Lauroyl Substitution Degree on Self-Assembly Characteristics
The degree of substitution (DS)—defined as the number of lauroyl groups attached per collagen molecule or per number of available reactive sites (e.g., amino groups)—is a critical parameter that dictates the self-assembly characteristics of this compound. researchgate.netresearchgate.net Varying the DS effectively tunes the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn influences properties like the critical aggregation concentration (CAC), aggregate size, and morphology.
Research on other acylated biopolymers provides a clear model for this behavior. For O'O-lauroyl chitosan (B1678972), derivatives with different degrees of substitution were prepared, and it was found that the DS influenced the CAC and the drug-loading capacity of the resulting micelles. researchgate.net Similarly, a study on succinylated collagen explored how grafting density impacted self-assembly. It revealed that an excessive degree of modification, while improving hydrophilicity in that specific case, could weaken the intrinsic self-assembly property of collagen by disrupting the native triple-helix structure. researchgate.net
For this compound, a similar trend is expected:
Low DS: At a low degree of substitution, the molecules may be too hydrophilic to form stable aggregates, or they may form large, loose aggregates. The CAC would likely be relatively high.
Optimal DS: There exists an optimal range for the DS where the balance between the hydrophobic lauroyl chains and the hydrophilic peptide headgroup favors the formation of well-defined, stable nanostructures like micelles or nanofibers. The CAC would be at its lowest in this range.
High DS: At a very high degree of substitution, the molecule may become increasingly hydrophobic, potentially leading to insolubility in water or the formation of different types of aggregates (e.g., inverted micelles in nonpolar solvents or larger, less-defined precipitates in water). researchgate.net
Therefore, controlling the degree of lauroyl substitution is a key strategy for designing materials with specific and predictable self-assembly behaviors. researchgate.net
Formation of Ordered Structures and Films
Under controlled conditions, the self-assembly of this compound can lead to the formation of highly ordered, hierarchical structures, including nanofibers, hydrogels, and thin films. mdpi.comnih.gov The specific structure formed is a function of molecular design, concentration, and external stimuli like pH. uniroma1.it
Studies on similar lauroyl-peptide amphiphiles show a rich polymorphism. At low concentrations and specific pH values, they form spherical micelles. researchgate.net As conditions change (e.g., an increase in pH that neutralizes charged residues), a conformational transition in the peptide headgroup from a random coil to a β-sheet can occur. uniroma1.it This change in secondary structure can trigger a morphological transition from spherical micelles to high-aspect-ratio structures like cylindrical micelles, twisted ribbons, or long nanofibers. uniroma1.itresearchgate.net At sufficiently high concentrations, these entangled nanofibers can form a network that entraps water, resulting in the formation of a self-supporting hydrogel. uniroma1.itnih.gov
Another method for creating highly ordered structures is through the Langmuir-Blodgett (LB) technique. epo.orgarxiv.org A monolayer of this compound can be formed at the air-water interface in a Langmuir trough. biolinscientific.com By compressing this monolayer with barriers, the molecules can be forced into a densely packed, highly organized two-dimensional solid phase. ncku.edu.tw This ordered monolayer, or Langmuir film, can then be transferred onto a solid substrate layer by layer, creating a multilayered Langmuir-Blodgett film with precise control over thickness and molecular orientation. arxiv.org These films are valuable for applications in biosensors, surface modification, and as models for biological membranes. ulisboa.pt
Mechanistic Investigations of Biological Interactions in Vitro and Cell Free Systems
In Vitro Studies with Cellular Models5.2.1. Effects on Fibroblast Proliferation and Metabolic Activity5.2.2. Stimulation of Endogenous Collagen and Elastin Synthesis by Dermal Fibroblasts5.2.3. Regulation of Matrix Metalloproteinase (MMP) Expression and Activity in Fibroblasts
Without any foundational research on this specific compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. It is possible that "Lauroyl-collagenic acid" is a proprietary ingredient name used in commercial products, and its scientific data may be part of internal, unpublished studies.
An article on the specific chemical compound “this compound” focusing on the requested mechanistic and theoretical investigations cannot be generated at this time. Extensive searches of publicly available scientific and biomedical literature yielded no specific data, research findings, or theoretical models for a compound identified by this name.
The search results contained general information on the constituent topics, such as:
The effects of various collagen derivatives and hyaluronic acid on dermal fibroblasts and cartilage. mdpi.comconsensus.appnih.govbvsalud.orgnih.govmdpi.commdpi.commdpi.combiolife-publisher.it
The differentiation pathways of bone marrow mesenchymal stem cells and the influence of collagen and hyaluronic acid. nih.govnih.govresearchgate.net
The growth of keratinocytes and factors influencing it. mdpi.comnih.govnih.gov
Standard in vitro and cell-free antioxidant activity assays. mdpi.comnih.govresearchgate.netresearchgate.net
Theoretical and molecular dynamics modeling of collagen interactions with other biological substrates. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Crucially, none of these results mentioned "this compound" or provided data that would allow for a scientifically accurate and thorough discussion of its specific biological interactions and theoretical modeling as outlined. Therefore, fulfilling the request to generate an article solely focused on this compound with the required level of detail and scientific accuracy is not possible based on the available information.
Theoretical and Preclinical Applications in Biomaterial Science and Regenerative Engineering
Biomaterial Design for Tissue Engineering Scaffolds
The primary goal in tissue engineering is to create scaffolds that mimic the native extracellular matrix (ECM), providing structural support and biochemical cues to guide tissue regeneration. nih.govru.nl Collagen, as the most abundant protein in the ECM of mammals, is a foundational material for these applications due to its excellent biocompatibility, biodegradability, and inherent biological activity. researchgate.netwisc.edusciepublish.com The modification of collagen to Lauroyl-collagenic acid introduces hydrophobic side chains, which can enhance the material's stability and tailor its physical properties through controlled self-assembly and cross-linking.
This compound is utilized as a key component in the fabrication of three-dimensional (3D) matrices designed to support cell growth and tissue formation. researchgate.net The collagen backbone provides essential biological signals for cell adhesion, proliferation, and differentiation, mimicking the natural environment of tissues. plos.orgmdpi.com The introduction of lauroyl groups creates hydrophobic domains, which can physically cross-link the polymer chains, enhancing the mechanical strength and stability of the 3D scaffold in aqueous environments. This modification is analogous to how hydrophobic modifications of hyaluronan create water-insoluble materials suitable for medical applications. nih.gov These engineered matrices can be designed with specific 3D architectures that resemble the target tissue, such as the parallel organization of tendon or the cup-shaped structure of lung alveoli, which is crucial for guiding functional tissue regeneration. ru.nl
A variety of fabrication techniques can be employed to create scaffolds from this compound, allowing for precise control over the scaffold's architecture and properties.
Hydrogels: Hydrogels are highly hydrated, cross-linked polymer networks that closely resemble the native ECM. nih.gov this compound can be used to form hydrogels where the hydrophobic lauroyl groups contribute to the physical cross-linking, improving the gel's stability and mechanical properties. nih.gov These hydrogels can serve as scaffolds for cell encapsulation and as delivery vehicles for bioactive molecules. nih.govresearchgate.net
Free-standing Films: Through techniques like solution casting, this compound can be fabricated into thin, flexible, free-standing films. nih.gov The hydrophobic interactions between the lauroyl chains help in the formation of stable, water-insoluble films. The properties of these films, such as thickness, mechanical strength, and degradation rate, can be tuned by adjusting the degree of lauroyl substitution. nih.gov
Porous Sponges: Lyophilization (freeze-drying) of a this compound suspension can produce highly porous, sponge-like scaffolds. nih.govnih.gov The pore size and interconnectivity, which are critical for cell infiltration, nutrient transport, and tissue ingrowth, can be controlled by modulating the freezing process. ru.nlnih.gov
3D Printing and Bioprinting: Advanced manufacturing techniques like 3D printing offer the ability to create scaffolds with complex and precisely defined geometries. nih.govresearchgate.net Inks formulated with this compound could be used to print patient-specific scaffolds, potentially improving the integration and functionality of the engineered tissue. mdpi.com
To better mimic the complexity of the native ECM and to enhance material properties, this compound can be integrated with other biopolymers to create hybrid systems. nih.gov A common partner for collagen-based materials is Hyaluronan (HA), a major glycosaminoglycan component of the ECM. escholarship.orgfrontiersin.org
Hybrid scaffolds of this compound and HA can combine the biological advantages of collagen with the hydrating and signaling properties of HA. researchgate.netmdpi.com The presence of HA can improve cell adhesion and proliferation. researchgate.net The combination results in a biomaterial with tunable mechanical properties, degradation rates, and microstructure. nih.govresearchgate.net For instance, a study on collagen-HA hybrid scaffolds demonstrated a wide range of pore sizes (66–126 μm) and bending moduli (up to 1660 kPa), properties that are crucial for applications like heart valve tissue engineering. researchgate.net The lauroyl groups on the collagen component would introduce amphiphilic characteristics to the hybrid system, potentially enhancing its structural integrity and its ability to interact with both cells and bioactive molecules.
Table 1: Properties of Collagen-Hyaluronan Hybrid Scaffolds
| Property | Observation | Significance in Tissue Engineering |
| Pore Size | Ranged from 66-126 μm in one study. researchgate.net | Fulfills criteria for valvular tissue regeneration by allowing cell infiltration and nutrient flow. researchgate.net |
| Mechanical Properties | Bending moduli increased up to 1660 kPa. researchgate.net | Spans the range of natural aortic valves, providing necessary mechanical support. researchgate.net |
| Water Uptake | Can exceed 1200% after several days. nih.gov | High water content mimics the native ECM and supports cell viability. nih.gov |
| Biocompatibility | Supports cell attachment and proliferation. researchgate.netresearchgate.net | Essential for promoting tissue growth and integration. researchgate.net |
Preclinical in vitro studies are essential to evaluate the biocompatibility of new scaffold materials. Scaffolds derived from collagen are known to promote excellent cell adhesion and proliferation. plos.orgmdpi.com The inclusion of the lauroyl group in this compound modifies the surface chemistry, which could further influence cell-material interactions.
Studies on hybrid scaffolds of collagen and HA have shown that they effectively support the attachment and growth of various cell types, including cardiosphere-derived cells (CDCs) for heart valve engineering and mouse primary aortic endothelial cells (PAECs). researchgate.netmdpi.com Research has demonstrated that collagen-based surfaces promote higher cell adhesion compared to standard tissue culture plastic. plos.org It is theorized that the modified surface of this compound scaffolds would provide a favorable environment for initial cell attachment, a critical step for subsequent proliferation and tissue formation. nih.gov The evaluation of cell viability and proliferation on these scaffolds is often conducted using assays such as the MTT assay. nih.gov
Table 2: Examples of In Vitro Cellular Evaluation on Collagen-Based Scaffolds
| Cell Type | Scaffold System | Key Findings | Reference |
| Cardiosphere-Derived Cells (CDCs) | Collagen type I and Hyaluronic Acid hybrid | Scaffolds supported cell attachment; seeded scaffolds showed increased bending moduli. | researchgate.net |
| Mesenchymal Stem Cells (MSCs) | Collagen-coated surfaces | Collagen promoted higher adhesion, survival under stress, and proliferation. | plos.org |
| Mouse Primary Aortic Endothelial Cells (PAECs) | Hyaluronic Acid/Collagen nanofibers | HA/collagen nanofibers significantly promoted the elongation, proliferation, and phenotypic shape of PAECs. | mdpi.com |
| Human Umbilical Vein Cells (HUVEC) | Silk Fibroin and Thermoplastic Polyurethane | The composition of polymer blends influences protein adsorption and subsequent cell adhesion. | nih.gov |
Emerging Research Directions and Future Outlook
Development of Harmonized Preclinical In Vitro Endpoints for Collagen Derivatives
A critical step in the development of any new biomaterial is the rigorous preclinical evaluation of its safety and efficacy. For collagen derivatives like Lauroyl-collagenic acid, establishing harmonized preclinical in vitro endpoints is paramount to ensure consistent and comparable data across different studies and laboratories. Currently, a variety of in vitro assays are employed to assess the biocompatibility and functionality of collagen-based materials. nottingham.ac.uk These often include cytotoxicity tests, cell adhesion and proliferation assays, and assessments of immunogenicity. mdpi.comnih.gov
Table 1: Key In Vitro Endpoints for Preclinical Evaluation of Collagen Derivatives
| Endpoint Category | Specific Assays | Purpose |
| Cytotoxicity | MTT assay, LDH assay, Live/Dead staining | To assess the potential of the material to cause cell death. |
| Biocompatibility | Cell adhesion assays, cell proliferation assays (e.g., BrdU) | To evaluate the ability of the material to support cell attachment and growth. mdpi.com |
| Immunogenicity | Macrophage activation assays (e.g., TNF-α, IL-1β secretion) | To determine the potential of the material to elicit an inflammatory response. |
| Degradation | Collagenase assays (using MMP-1, MMP-8, etc.) | To measure the rate of enzymatic degradation of the collagen scaffold. researchgate.net |
| Functionality | Gene expression analysis (e.g., for osteogenic or chondrogenic markers) | To assess the ability of the material to induce specific cellular differentiation pathways. |
This table is based on data from multiple sources.
Exploration of Novel and Scalable Synthetic Pathways for this compound
The synthesis of modified collagen peptides like this compound presents unique challenges. Traditional methods for collagen extraction from animal sources can suffer from batch-to-batch variability and potential immunogenicity. semanticscholar.org Therefore, the development of novel and scalable synthetic pathways is a key research focus.
Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for creating well-defined collagen-like peptides (CLPs). nih.gov This technique allows for precise control over the amino acid sequence and the site-specific incorporation of modifications, such as the lauroyl group in this compound. Researchers are exploring various strategies to improve the efficiency and scalability of SPPS for longer collagen sequences. Furthermore, native chemical ligation (NCL) offers a method to join smaller, synthetically accessible peptide fragments into larger collagen-like proteins, providing a pathway to high molecular weight polymers. semanticscholar.orgresearchgate.net
Another promising avenue is the use of enzymatic ligation, which employs enzymes to catalyze the formation of peptide bonds under mild conditions. This approach can offer high specificity and efficiency, reducing the need for extensive protecting group chemistry. The development of robust and cost-effective synthetic strategies will be crucial for the commercial viability of this compound and other engineered collagen biomaterials.
Addressing Challenges in Post-Translational Modifications of Recombinant Derivatives
Recombinant production of collagen offers a promising alternative to animal-derived sources, providing a higher degree of control and consistency. doaj.org However, a major hurdle in producing functional recombinant collagen is replicating the complex post-translational modifications (PTMs) that occur in nature. semanticscholar.org These modifications, primarily the hydroxylation of proline and lysine (B10760008) residues and the subsequent glycosylation of hydroxylysine, are critical for the stability and biological activity of the collagen triple helix. nih.govmdpi.com
Prokaryotic expression systems, such as E. coli, lack the necessary enzymes for these PTMs, leading to the production of unstable and non-functional collagen. researchgate.net Eukaryotic systems, like yeast and mammalian cells, can perform some PTMs but often with lower efficiency or different patterns compared to native human collagen. semanticscholar.org
Current research is focused on several strategies to overcome these challenges:
Co-expression of modifying enzymes: Introducing the genes for prolyl-4-hydroxylase and lysyl hydroxylase into the recombinant host can facilitate the necessary hydroxylation. researchgate.net
Metabolic engineering: Modifying the metabolic pathways of the host organism to provide sufficient co-factors and substrates for the modifying enzymes.
In vitro modification: Treating the purified recombinant collagen with the necessary enzymes after production.
Incorporation of modified amino acids: Supplementing the culture media with hydroxyproline, which can be directly incorporated into the collagen sequence during translation. mdpi.com
Successfully addressing these PTM challenges will be a significant breakthrough, enabling the large-scale production of functional and biocompatible recombinant this compound.
Long-Term Stability and Performance of this compound-Based Biomaterials in Simulated Biological Environments
For any implantable biomaterial, long-term stability and performance in the physiological environment are critical for its success. This compound-based biomaterials must be able to withstand the complex and dynamic conditions of the human body over extended periods. To predict their in vivo behavior, researchers utilize simulated biological environments for in vitro testing.
These environments typically consist of simulated body fluids (SBFs) that mimic the ionic composition of human blood plasma. mdpi.comnih.gov However, it is increasingly recognized that simple salt solutions are insufficient to replicate the complexity of the in vivo milieu. More advanced simulated environments incorporate proteins, enzymes, and cells to better model the biological interactions that will occur. mdpi.com
Key aspects of long-term performance that are being investigated include:
Biodegradation: The rate at which the biomaterial is broken down by enzymes such as collagenases. researchgate.net The lauroyl modification may influence the susceptibility of the collagen backbone to enzymatic cleavage.
Mechanical Integrity: The ability of the biomaterial to maintain its structural and mechanical properties over time under physiological loads.
Biocompatibility: The long-term cellular and tissue response to the biomaterial and its degradation products.
Accelerated aging studies, which expose the biomaterial to elevated temperatures or enzymatic concentrations, are also being employed to predict long-term stability in a shorter timeframe. nih.gov A thorough understanding of these factors will be essential for designing this compound-based biomaterials with predictable and reliable long-term performance.
Table 2: Comparison of Simulated Biological Fluids
| Fluid Type | Composition | Advantages | Disadvantages |
| Phosphate Buffered Saline (PBS) | Isotonic salt solution | Simple, readily available | Lacks key biological components |
| Simulated Body Fluid (SBF) | Inorganic ion concentrations similar to blood plasma | Better mimics the inorganic environment of the body | Does not account for organic components like proteins and cells |
| Cell Culture Medium (e.g., DMEM, MEM) | Contains salts, amino acids, vitamins, and glucose | Supports cell growth and provides a more complex environment | Can vary between formulations and lacks the full complement of blood plasma proteins |
| Human Blood Plasma | The most physiologically relevant fluid | Contains all the natural components of blood | Complex, variable between donors, and can be difficult to work with |
This table is based on data from multiple sources. mdpi.comnih.gov
Advanced Computational Modeling for Structure-Function Relationships and Predictive Design
Computational modeling has become an indispensable tool in materials science, and its application to collagen-based biomaterials is a rapidly growing area of research. Advanced computational models can provide valuable insights into the structure-function relationships of modified collagens like this compound, enabling a more rational and predictive approach to biomaterial design.
Molecular dynamics (MD) simulations can be used to study the conformation and stability of the collagen triple helix at the atomic level. researchgate.net These simulations can predict how the addition of a lauroyl group might affect the local structure and intermolecular interactions of the collagen molecule. This information can then be used to design modifications that enhance thermal stability or create specific binding sites for cells or growth factors.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. nih.govacs.org By analyzing the relationship between the chemical structure of a series of modified collagen peptides and their observed biological activity, QSAR models can be developed to predict the activity of new, untested compounds. This can significantly reduce the time and cost of experimental screening.
Furthermore, computational tools are being developed to predict the melting temperature (Tm) of collagen triple helices based on their amino acid sequence, which is a key indicator of their stability. nih.govnih.govprinceton.edu These predictive models will accelerate the design of this compound variants with tailored stability profiles for specific biomedical applications.
Integration with Systems Biology and "Omics" Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological impact of this compound, it is essential to move beyond studying its effects on individual cells and to consider its interactions within the broader biological system. Systems biology, in conjunction with "omics" technologies, offers a powerful approach to achieve this comprehensive mechanistic understanding. researchgate.net
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites in a biological sample. By applying these technologies to cells or tissues exposed to this compound, researchers can obtain a global view of the molecular changes that are induced.
For example, transcriptomics can reveal which genes are up- or down-regulated in response to the biomaterial, providing clues about the signaling pathways that are activated. Proteomics can identify the proteins that bind to the this compound scaffold, revealing its interaction partners. Metabolomics can uncover changes in cellular metabolism that occur as a result of the biomaterial interaction.
By integrating these large datasets, researchers can construct detailed models of the cellular and tissue responses to this compound. This systems-level understanding will be crucial for optimizing the design of the biomaterial to achieve specific therapeutic outcomes and for identifying potential off-target effects. A systems approach has already been applied to study the self-assembly of collagen, demonstrating its potential to unravel complex biological processes. nih.gov
Q & A
Basic Research Questions
Q. How is Lauroyl-collagenic acid synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of collagenic acid with lauroyl chloride under controlled conditions (e.g., inert atmosphere, 40–60°C). Characterization requires nuclear magnetic resonance (NMR) for acyl-group confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation. Experimental protocols must detail solvent systems, molar ratios, and purification steps (e.g., dialysis or column chromatography) to ensure reproducibility . Pharmacopeial standards for analogous compounds, such as Lauroyl Polyoxylglycerides, recommend complementary tests like hydroxyl value and saponification value to validate esterification efficiency .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a multi-technique approach:
- Mass spectrometry (MS) for molecular weight distribution.
- X-ray diffraction (XRD) to assess crystallinity, particularly if the compound forms supramolecular structures.
- Dynamic light scattering (DLS) for particle size analysis in colloidal systems.
Cross-referencing results with pharmacopeial monographs (e.g., fatty acid composition tables) ensures alignment with established purity criteria .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is evaluated via elemental analysis (C/H/N ratios), thermogravimetric analysis (TGA) for residual solvent detection, and UV-Vis spectroscopy to identify unreacted collagenic acid. For quantitative purity, reverse-phase HPLC with a calibrated standard curve is recommended. Documentation must specify batch-to-batch variability and adherence to thresholds (e.g., ≥95% purity) .
Advanced Research Questions
Q. What are the key challenges in designing reproducible synthesis protocols for this compound?
- Methodological Answer : Reproducibility challenges arise from variables like:
- Reagent stoichiometry : Excess lauroyl chloride may lead to di-ester byproducts.
- Temperature control : Exothermic reactions require precise cooling to prevent degradation.
- Purification efficacy : Incomplete removal of unreacted collagenic acid skews bioactivity assays.
Q. How should researchers resolve contradictions between spectroscopic data and functional assays (e.g., bioactivity)?
- Methodological Answer : Discrepancies may stem from:
- Sample heterogeneity : Aggregation in aqueous solutions alters bioactivity.
- Analytical sensitivity limits : Low-abundance impurities undetected by NMR but bioactive.
- Resolution : Apply cross-validation (e.g., correlate HPLC purity with bioassay results) and statistical modeling (e.g., regression analysis) to identify confounding variables. If contradictions persist, revisit synthesis protocols or employ advanced imaging techniques (e.g., cryo-EM) to probe nanostructural variations .
Q. What methodological considerations are critical when evaluating this compound's stability under physiological conditions?
- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 7.4, 37°C) and monitor:
- Hydrolytic degradation : Track ester bond cleavage via time-resolved FTIR or HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify phase transitions.
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound's mechanisms of action?
- Methodological Answer :
- Feasibility : Prioritize hypotheses testable with available instrumentation (e.g., in vitro cytotoxicity assays).
- Novelty : Explore under-researched applications (e.g., 3D bioprinting matrices vs. traditional drug delivery).
- Ethical : Ensure animal or human cell line use complies with institutional review boards.
- Relevance : Align with global health priorities (e.g., antimicrobial resistance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
